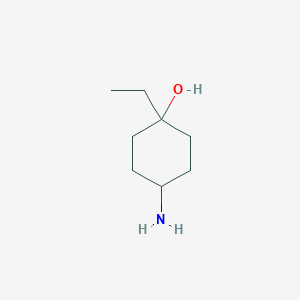
4-Amino-1-ethylcyclohexan-1-ol
描述
4-Amino-1-ethylcyclohexan-1-ol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. This compound is characterized by the presence of an amino group (-NH2) and an ethyl group (-C2H5) attached to a cyclohexanol ring. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 4-Amino-1-ethylcyclohexan-1-ol can be synthesized through several methods, including the reduction of 4-nitro-1-ethylcyclohexan-1-ol using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon). Another method involves the amination of 1-ethylcyclohexan-1-ol using ammonia under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions: 4-Amino-1-ethylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, typically under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or halogenated derivatives.
科学研究应用
4-Amino-1-ethylcyclohexan-1-ol is widely used in scientific research due to its versatility and unique chemical properties. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and inhibition.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
作用机制
4-Amino-1-ethylcyclohexan-1-ol is similar to other cyclohexanol derivatives, such as 4-aminocyclohexanol and 1-ethylcyclohexanol. its unique combination of an amino group and an ethyl group on the cyclohexanol ring sets it apart. This structural difference influences its reactivity and applications, making it a valuable compound in various fields.
相似化合物的比较
4-aminocyclohexanol
1-ethylcyclohexanol
4-nitro-1-ethylcyclohexan-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
生物活性
4-Amino-1-ethylcyclohexan-1-ol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure, characterized by an amino group and a cyclohexanol moiety, allows it to participate in various biochemical interactions, making it a candidate for further research and application in drug development.
- IUPAC Name: this compound
- Molecular Formula: C10H21NO
- Molecular Weight: 171.28 g/mol
- CAS Number: 1481016-31-2
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. It can act as a ligand for various receptors, influencing enzymatic activities and potentially modulating physiological responses. The compound's amino group allows for nucleophilic interactions, which are critical in biochemical pathways.
Pharmacological Applications
Research indicates that derivatives of this compound may exhibit pharmacological properties, including:
- Antineoplastic Activity: Similar compounds have shown potential as alkylating agents in cancer treatment by interfering with DNA replication .
- Neuroprotective Effects: Some studies suggest that amino alcohols can have neuroprotective properties, which may be relevant in treating neurodegenerative diseases.
Study on Alkylating Agents
A comparative study on alkylating agents highlighted the biological activities of various amino alcohols, including this compound. The results indicated its potential effectiveness in inhibiting tumor growth in experimental models .
Transaminase Applications
In research focusing on the application of transaminases, this compound was utilized as a substrate for biotransformation processes. The study demonstrated high yields and selectivity in producing bioactive compounds, underscoring its utility in synthetic biology .
Synthesis and Characterization
The synthesis of this compound typically involves the reduction of corresponding ketones or aldehydes. Techniques such as NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds .
Comparative Biological Activity Table
属性
IUPAC Name |
4-amino-1-ethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)5-3-7(9)4-6-8/h7,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGROHHLFCWPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















